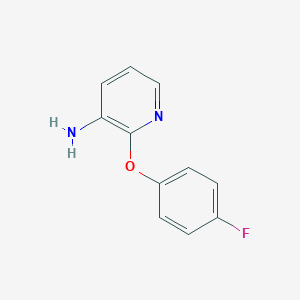

3-Amino-2-(4-fluorophenoxy)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDOUPKGOUGJHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371021 | |

| Record name | 3-Amino-2-(4-fluorophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726428 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175135-64-5 | |

| Record name | 3-Amino-2-(4-fluorophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Amino 2 4 Fluorophenoxy Pyridine

Strategic Retrosynthesis of the 3-Amino-2-(4-fluorophenoxy)pyridine Core

A strategic retrosynthetic analysis of this compound reveals two primary bond disconnections that guide the synthetic approach: the C-N bond of the amino group and the C-O bond of the phenoxy ether.

Primary Disconnections:

C(3)-N Bond Disconnection: This disconnection points to a late-stage introduction of the amino group onto a pre-formed 2-(4-fluorophenoxy)pyridine scaffold. This can be achieved through methods such as the Buchwald-Hartwig amination of a corresponding 3-halopyridine derivative. wikipedia.orgorganic-chemistry.org

C(2)-O Bond Disconnection: This approach involves the formation of the aryloxy ether bond as a key step. This can be accomplished via a nucleophilic aromatic substitution (SNAr) reaction, where a 2-halopyridine is treated with 4-fluorophenol, or through a copper-catalyzed Ullmann condensation. organic-chemistry.orgnih.govyoutube.com

These primary disconnections lead to two main synthetic strategies, each with its own set of precursor molecules:

Strategy A: Late-Stage Amination

This strategy focuses on first constructing the 2-(4-fluorophenoxy)pyridine core, followed by the introduction of the 3-amino group. The key intermediate in this pathway is a 3-halo-2-(4-fluorophenoxy)pyridine.

Strategy B: Early Introduction of Nitrogen

In this alternative, the amino group, or a precursor such as a nitro group, is present on the pyridine (B92270) ring prior to the formation of the phenoxy ether linkage. A common approach here involves the reaction of a 2-halo-3-nitropyridine with 4-fluorophenol, followed by the reduction of the nitro group to an amine. nih.govorgsyn.org

Development and Optimization of Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a powerful and efficient means of synthesizing complex molecules like substituted pyridines in a single step from three or more starting materials. youtube.com This approach is highly valued for its atom economy and reduction of waste-generating intermediate purification steps.

Catalyst Systems for Pyridine Ring Formation

The formation of the pyridine ring in MCRs is often facilitated by a catalyst. The choice of catalyst can significantly influence the reaction pathway and yield. Both base and acid catalysts are commonly employed.

For instance, in the synthesis of pyridine-3,5-dicarbonitriles, a structurally related class of compounds, the effects of different base catalysts have been systematically studied. Amine bases like piperidine (B6355638) have shown good efficacy in solvents such as ethanol (B145695). organic-chemistry.orgresearchgate.net In contrast, ionic bases like tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) have been found to be effective in acetonitrile (B52724), often leading to shorter reaction times. organic-chemistry.orgresearchgate.net

| Catalyst System | Reactants | Solvent | Key Observation |

| Piperidine (Amine Base) | Aldehydes, Malononitrile, Thiols | Ethanol | Effective for MCR synthesis of pyridine derivatives. organic-chemistry.orgresearchgate.net |

| Tetrabutylammonium hydroxide (TBAH) (Ionic Base) | Aldehydes, Malononitrile, Thiols | Acetonitrile | Can lead to similar yields as amine bases but in much shorter reaction times. organic-chemistry.orgresearchgate.net |

| Wells-Dawson Heteropolyacid | Aldehyde, β-ketoester, Ammonium acetate | Solvent-free | Provides very good yields and allows for easy catalyst recovery. youtube.com |

Solvent Selection and Reaction Condition Influence

The solvent is a critical parameter in the synthesis of pyridine derivatives, capable of influencing reaction rates, yields, and even the reaction mechanism. organic-chemistry.orgresearchgate.net The solubility of reactants, intermediates, and the final product can be a determining factor in the success of a synthesis. youtube.com

In MCRs for pyridine synthesis, a switch from ethanol to acetonitrile has been shown to enable the direct synthesis from sterically hindered aldehydes, a transformation that is challenging under other conditions. youtube.com This is attributed to the differing solubilities of the reaction intermediates in these solvents. youtube.com Similarly, dimethyl sulfoxide (B87167) (DMSO) has been employed as a solvent that can also act as a one-carbon surrogate in certain copper-mediated pyridine syntheses. google.com

The influence of reaction conditions extends beyond solvent choice. For example, some MCRs for the synthesis of 2-aminopyridine (B139424) derivatives have been successfully carried out under solvent-free conditions, offering a greener and more efficient alternative. youtube.commdpi.com

| Solvent | Reactants | Catalyst/Conditions | Impact |

| Ethanol | Aldehydes, Malononitrile, Thiols | Piperidine | Standard solvent for amine-base catalyzed MCRs. organic-chemistry.orgresearchgate.net |

| Acetonitrile | Sterically Hindered Aldehydes, Malononitrile, Thiols | TBAH | Enables direct synthesis from challenging substrates. youtube.com |

| DMSO | Isoxazoles | Copper-mediated | Acts as both solvent and a one-carbon source. google.com |

| Solvent-free | Enaminones, Malononitrile, Benzylamine | Thermal | Environmentally friendly and can lead to high yields. youtube.com |

One-Pot Synthesis Strategies for Enhanced Efficiency

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency, time, and resource management. youtube.com These strategies are particularly well-suited for the construction of complex heterocyclic systems like substituted pyridines.

A notable example is the one-pot synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions. nih.govlibretexts.org This approach highlights the potential for generating significant molecular complexity in a single, efficient operation. Similarly, MCRs are inherently one-pot procedures that have been successfully applied to the synthesis of a wide range of 2-amino-3-cyanopyridine (B104079) derivatives. mdpi.com

Microwave-Assisted Organic Synthesis (MAOS) for Expedited Reaction Kinetics

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of organic reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, as well as improved yields and product purities.

In the context of synthesizing molecules related to this compound, MAOS has been successfully employed in the synthesis of a 3-aminoimidazo[1,2-a]pyridine library. The MCR step, as well as subsequent cross-coupling reactions, were both amenable to microwave heating, showcasing the versatility of this technology. For example, a palladium-catalyzed cross-coupling reaction was heated to 150 °C in just 2 minutes under microwave irradiation and the reaction was complete in 10 minutes.

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Key Advantage |

| Multicomponent Reaction | Several hours to days | 10 minutes | Drastic reduction in reaction time. |

| Pd-catalyzed Cross-Coupling | Often several hours | 10 minutes | Rapid reaction completion at elevated temperatures. |

Exploration of Novel Coupling Reactions for Phenoxy Ether Formation

The formation of the phenoxy ether bond is a critical step in one of the main synthetic routes to this compound. While classical methods like the Ullmann condensation have long been used, modern cross-coupling reactions offer milder conditions and broader substrate scope.

The Ullmann condensation traditionally involves the copper-promoted reaction of an aryl halide with an alcohol or phenol, often requiring high temperatures and stoichiometric amounts of copper. orgsyn.org However, recent advancements have led to the development of catalytic systems that operate under milder conditions.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for the formation of C-N bonds. wikipedia.orgnih.gov While primarily used for amination, variations of this methodology can also be applied to the formation of C-O bonds, providing an alternative to the Ullmann reaction for the synthesis of aryl ethers. organic-chemistry.org

| Coupling Reaction | Catalyst | Reactants | Key Features |

| Ullmann Condensation | Copper (stoichiometric or catalytic) | Aryl Halide, Phenol | Classic method, often requires harsh conditions, but modern catalytic versions are milder. orgsyn.org |

| Buchwald-Hartwig C-O Coupling | Palladium with specialized ligands | Aryl Halide, Phenol | Milder alternative to the Ullmann reaction, broad substrate scope. organic-chemistry.org |

Purification and Isolation Strategies for Synthetic Intermediates and Final Product

The successful synthesis of this compound relies heavily on robust purification and isolation protocols for both the final compound and its precursors. The purity of each intermediate directly impacts the yield and purity of subsequent steps, culminating in the quality of the final active pharmaceutical ingredient. Common strategies employed include crystallization, extraction, and various forms of chromatography, tailored to the specific physicochemical properties of the compound at each synthetic stage.

Purification of Synthetic Intermediates

A key intermediate in the synthesis is often a nitropyridine derivative, such as 2-(4-fluorophenoxy)-3-nitropyridine. The purification of this and related intermediates is a critical step to ensure the success of the final reduction reaction.

Precipitation and Quenching: A common initial purification step involves quenching the reaction mixture in ice-water. This technique is effective for crashing out solid products from the reaction solvent, as seen in the preparation of various nitropyridine intermediates. google.com For instance, after the synthesis of 2,4-dichloro-3-nitropyridine, the reaction mixture is cooled and quenched into ice-water, causing the product to precipitate. google.com Similarly, the intermediate 2-amino-5-bromo-3-nitropyridine (B172296) is isolated by precipitation from an aqueous solution upon neutralization, followed by collection via filtration. orgsyn.org

Recrystallization: Recrystallization is a powerful technique for purifying crude solid intermediates. The selection of an appropriate solvent system is crucial for effectively removing impurities. The crude product is dissolved in a hot solvent and allowed to cool slowly, whereupon the desired compound crystallizes, leaving impurities behind in the mother liquor. For halogenated and nitrated pyridine derivatives, various solvent systems have proven effective. After filtration, the resulting solid cake is typically washed with a suitable solvent, such as isopropyl alcohol, and dried under vacuum to achieve the desired purity. google.comgoogle.com

| Compound Type | Solvent System | Purpose/Outcome |

|---|---|---|

| Halogenated Nitropyridine | Heptane | Purification of off-color or impure product through reflux and cooling. google.com |

| Halogenated Fluorinated Pyridine | Ethyl Acetate / Petroleum Ether | Isolation of the final intermediate as a faint yellow solid after extraction. google.com |

| Aminopyridine (General) | Absolute Ethanol / Alkane Reagent | Decolorization followed by precipitation to yield a high-purity product (>98.5%). google.com |

Purification of this compound

The final product, being an aminopyridine, requires specific purification methods to remove any remaining starting materials, reagents from the reduction step (e.g., metal catalysts), and by-products.

Extraction and Decolorization: Following the reduction of the nitro group, the crude this compound is often worked up using a liquid-liquid extraction. The organic phase, containing the product, is then typically treated with a decolorizing agent like activated charcoal while dissolved in a solvent such as absolute ethanol. google.com This step is effective at removing colored impurities.

Chromatography: For achieving the high purity required for pharmaceutical applications, chromatographic methods are indispensable.

Thin-Layer Chromatography (TLC): TLC is primarily used as an analytical tool to monitor the progress of the reaction and the efficiency of the purification process. dtic.mil By spotting the crude mixture and the purified fractions on a TLC plate (e.g., Kieselgel G) and developing it with an appropriate solvent system, the separation of the desired product from impurities can be visualized. dtic.mil For amino compounds, a revealing agent like ninhydrin (B49086) spray is often used to make the spots visible. biotopics.co.uk

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the gold standard for purifying the final compound to a very high degree. The crude product is passed through a column under high pressure, allowing for fine separation of components. The selection of the column, mobile phase, and flow rate is optimized to achieve baseline separation of the target compound. The use of a semi-preparative column is common for isolating quantities suitable for further research. nih.gov Reaction progress and purity can also be monitored by analytical HPLC. google.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Phenomenex Luna, semipreparative (e.g., 9.4 × 250 mm, 5 µm) | nih.gov |

| Mobile Phase | 5% Ethanol in water containing 0.1% Triethylamine | nih.gov |

| Flow Rate | ~4 mL/min | nih.gov |

| Pre-Purification Step | Passage through an Alumina Sep-Pak cartridge | nih.gov |

| Purity Achieved | >98% (radiochemical purity) | nih.gov |

Filtration and Drying: After recrystallization or precipitation, the purified solid is collected by filtration. It is crucial to wash the filter cake with a cold solvent to remove any residual mother liquor without redissolving the product. The final step is drying the isolated solid, often under vacuum at a controlled temperature (e.g., 50°C), to remove all traces of solvent and obtain a dry, free-flowing powder. google.com

By systematically applying these isolation and purification strategies, this compound can be obtained with the high degree of purity necessary for its intended application.

Chemical Reactivity and Transformational Chemistry of 3 Amino 2 4 Fluorophenoxy Pyridine

Elucidation of Reaction Mechanisms at the Amino Group

The primary amino group at the C3 position is a key site of nucleophilic reactivity, enabling a variety of derivatization reactions.

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. This allows for a range of common transformations for primary aromatic amines. For instance, a related compound, 4-(4-Amino-3-fluorophenoxy)-pyridine-2-carboxylic acid amide, is utilized as a reagent in the synthesis of heterocyclic urea (B33335) derivatives, which are explored as kinase inhibitors. lookchem.com This suggests that the amino group of 3-Amino-2-(4-fluorophenoxy)pyridine can readily react with isocyanates to form ureas or with acyl chlorides and anhydrides to produce amides.

These derivatization reactions are fundamental in modifying the compound's properties and for building more complex molecular architectures.

Table 1: Potential Derivatization Reactions at the Amino Group

| Reagent Class | Reaction Type | General Product Structure |

|---|---|---|

| Acyl Halides / Anhydrides | Acylation | Amide |

| Isocyanates | Urea Formation | Urea |

| Aldehydes / Ketones | Imine Formation | Schiff Base (Imine) |

The amino group can be transformed into other functional groups through reactions with electrophiles. A significant transformation for primary aromatic amines is diazotization. Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) converts the amino group into a diazonium salt.

While stable at low temperatures, these pyridine-based diazonium ions can be highly reactive intermediates. rsc.org They can undergo subsequent nucleophilic substitution reactions (e.g., Sandmeyer or Schiemann reactions) to introduce a wide variety of substituents, including halogens, cyano, or hydroxyl groups, onto the pyridine (B92270) ring at the C3 position. The diazotization of 2- and 4-aminopyridines in dilute mineral acid is known to form diazonium ions that hydrolyze rapidly to the corresponding hydroxy-compounds. rsc.org

Aromatic Substitution Patterns on the Pyridine Ring

The pyridine ring is inherently electron-deficient, which influences its susceptibility to both electrophilic and nucleophilic substitution.

Pyridine itself undergoes electrophilic aromatic substitution (EAS) with difficulty, typically requiring harsh conditions. rsc.org The ring nitrogen atom is electron-withdrawing, deactivating the ring towards attack by electrophiles, particularly at the C2, C4, and C6 positions. rsc.org Consequently, substitution, when it does occur, generally favors the C3 and C5 positions.

In this compound, the situation is more complex due to the presence of two directing groups:

Amino Group (-NH₂ at C3): This is a powerful activating group and is ortho-, para-directing. rsc.org It strongly activates the C2 and C4 positions for electrophilic attack.

Fluorophenoxy Group (-OAr at C2): The ether oxygen is also an activating, ortho-, para-directing group, activating the C3 (already substituted) and C5 positions.

The combined influence of these groups suggests that the most likely sites for electrophilic attack are the C4 and C5 positions. The C4 position is strongly activated by the adjacent amino group, making it a probable target for electrophiles. The C5 position is activated by the phenoxy group and to a lesser extent by the amino group (meta-position). Therefore, a mixture of products might be expected, with substitution at C4 likely being a major pathway.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Influence of Amino Group (at C3) | Influence of Fluorophenoxy Group (at C2) | Predicted Outcome |

|---|---|---|---|

| C4 | Strongly Activating (Ortho) | Deactivating (Meta) | Highly Favorable |

| C5 | Weakly Activating (Meta) | Activating (Para) | Favorable |

| C6 | Activating (Ortho) | Strongly Deactivating (Ortho to N) | Unfavorable |

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions. myttex.netwikipedia.org However, the presence of electron-donating groups like amino and phenoxy would typically decrease the ring's electrophilicity, making SNAr less favorable unless a good leaving group is present.

Despite this, specific reactions can achieve substitution. The classic Chichibabin reaction, which involves the amination of pyridine at the C2 position with sodium amide, demonstrates the ring's inherent reactivity towards strong nucleophiles. wikipedia.orgslideshare.net While this reaction typically requires an unsubstituted position, related reactions with organolithium reagents show specific regioselectivity. For example, the reaction of 3-aminopyridine (B143674) with phenyllithium (B1222949) results in exclusive substitution at the C2 position, yielding 3-amino-2-phenylpyridine. researchgate.net This suggests a powerful directing effect of the 3-amino group, likely proceeding through a directed ortho-metalation mechanism where the lithium coordinates to the amino group, facilitating deprotonation and subsequent reaction at the adjacent C2 position. wikipedia.orguwindsor.ca This precedent indicates that this compound could potentially undergo nucleophilic attack at the C6 position if treated with a strong organometallic nucleophile, displacing a hydride ion.

Furthermore, activating the pyridine ring by forming the corresponding N-oxide can significantly enhance its reactivity towards nucleophilic attack. nih.gov This strategy has been used to facilitate fluorination at the meta-position of the pyridine ring, a traditionally challenging transformation. nih.gov

Transformations of the Fluorophenoxy Substituent

The fluorophenoxy group is generally stable. Transformations involving this part of the molecule are less common and typically require specific and often harsh conditions.

The ether linkage (C-O bond) can be cleaved under strongly acidic conditions, often using HBr or HI. libretexts.orgchemistrysteps.com This reaction would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack by the halide. Given that nucleophilic attack on an sp²-hybridized carbon of the pyridine ring is difficult, the cleavage would almost certainly break the bond between the oxygen and the phenyl ring, yielding 3-amino-2-hydroxypyridine (B57635) and 1-fluoro-4-iodobenzene (B1293370) (in the case of HI). libretexts.orglibretexts.org Diaryl ethers are generally resistant to acid cleavage. libretexts.org

The fluorine atom on the phenyl ring is very unreactive towards nucleophilic aromatic substitution due to the absence of strong electron-withdrawing groups on the phenoxy ring. Electrophilic substitution on the fluorophenoxy ring is possible. The ether oxygen is an ortho-, para-director, while the fluorine is also an ortho-, para-director. In this case, the directing effects are synergistic. Electrophilic attack would be directed to the positions ortho to the ether linkage (C2' and C6') and meta to the fluorine atom.

Compound Name Reference

| Systematic Name |

| This compound |

| 4-(4-Amino-3-fluorophenoxy)-pyridine-2-carboxylic acid amide |

| 3-amino-2-phenylpyridine |

| 3-amino-2-hydroxypyridine |

| 1-fluoro-4-iodobenzene |

| 2-aminopyridine (B139424) |

| 4-aminopyridine |

Stability and Reactivity of the Aryl Ether Linkage

No information is available in the searched scientific literature regarding the stability and reactivity of the aryl ether linkage in this compound.

Chemical Modifications at the Fluorine Atom

There is no available data on chemical modifications targeting the fluorine atom of this compound.

Synthesis of Structural Analogues and Libraries of this compound

No published methods for the synthesis of structural analogues or chemical libraries based on the this compound scaffold could be found.

Structure Activity Relationship Sar Studies and Rational Molecular Design for 3 Amino 2 4 Fluorophenoxy Pyridine Derivatives

Identification of Key Pharmacophore Elements in 3-Amino-2-(4-fluorophenoxy)pyridine Analogues

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For analogues of this compound, several key elements have been identified as crucial for their interaction with biological targets.

The core structure, consisting of the aminopyridine ring linked to a fluorophenoxy group, forms the fundamental scaffold. The relative orientation of these two rings is critical for activity. The amino group on the pyridine (B92270) ring often acts as a hydrogen bond donor, a common interaction in drug-receptor binding. The nitrogen atom within the pyridine ring can also participate in hydrogen bonding as an acceptor.

The 4-fluorophenoxy moiety is another key component. The fluorine atom, being highly electronegative, can influence the electronic properties of the ring and may participate in specific interactions with the target protein, such as halogen bonding or dipole-dipole interactions. The phenoxy linker provides a degree of conformational flexibility, allowing the molecule to adopt an optimal binding pose.

Studies on related pyridine derivatives have shown that the presence and position of specific functional groups, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups, can enhance biological activity. nih.gov For instance, in some series of pyridine derivatives, increasing the number of methoxy groups has been correlated with increased antiproliferative activity. nih.gov Conversely, the introduction of bulky groups or additional halogen atoms can sometimes lead to a decrease in activity. nih.gov In the context of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, a related class of compounds, a tethered aromatic ring in the western region of the pharmacophore was found to be important for activity. mdpi.com

The following table summarizes the key pharmacophoric features and their potential roles in the activity of this compound analogues.

| Feature | Potential Role in Biological Activity |

| 3-Amino Group | Hydrogen bond donor |

| Pyridine Nitrogen | Hydrogen bond acceptor |

| 2-(4-fluorophenoxy) Group | Hydrophobic interactions, halogen bonding, influences electronic properties |

| Ether Linkage | Provides conformational flexibility |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for predicting the efficacy of unsynthesized analogues and for guiding the design of more potent molecules. nih.gov

Development of Statistical Models

The development of a QSAR model begins with the collection of a dataset of compounds with known biological activities. nih.gov For these compounds, a variety of molecular descriptors are calculated, which can be categorized as electronic, steric, hydrophobic, and topological, among others. nih.gov These descriptors quantify different aspects of the molecular structure.

Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then employed to build a model that correlates these descriptors with the observed biological activity. nih.gov The goal is to identify a set of descriptors that can accurately predict the activity of the compounds in the dataset. A good QSAR model is generally characterized by a high correlation coefficient (r²) and a high cross-validated correlation coefficient (q² or r²(CV)). mdpi.comnih.gov An acceptable QSAR model typically has an r² value greater than 0.6 and an r²(CV) greater than 0.5. mdpi.com

For example, a hypothetical QSAR equation might look like this:

pIC₅₀ = a(logP) + b(HOMO) + c(Steric_Parameter) + d

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency).

logP is a measure of hydrophobicity.

HOMO (Highest Occupied Molecular Orbital energy) is an electronic descriptor.

Steric_Parameter quantifies the bulkiness of a substituent.

a, b, and c are coefficients determined by the regression analysis, and d is a constant.

Validation and Applicability Domain Assessment

A crucial step in QSAR modeling is the validation of the developed model to ensure its predictive power. nih.gov Internal validation techniques, such as leave-one-out or leave-many-out cross-validation, are used to assess the robustness of the model. nih.gov

External validation is considered a more stringent test of a model's predictive ability. mdpi.com This involves using the model to predict the activity of a set of compounds (the test set) that were not used in the model's development. nih.gov The predictive correlation coefficient (r² prediction) for the external test set is a key metric for evaluating the model's performance. mdpi.com

The applicability domain of a QSAR model defines the chemical space in which the model can make reliable predictions. It is essential to ensure that new compounds for which predictions are being made fall within this domain.

Ligand-Based and Structure-Based Drug Design Strategies

Both ligand-based and structure-based drug design strategies are employed to guide the optimization of this compound derivatives. nih.gov

Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the information derived from a set of molecules known to interact with the target. nih.gov Techniques like pharmacophore modeling and 3D-QSAR fall under this category. nih.gov By analyzing the common structural features of active compounds, a pharmacophore model can be generated to guide the design of new molecules with similar properties. nih.gov

Structure-based drug design , on the other hand, is applicable when the 3D structure of the target protein is available, often determined through techniques like X-ray crystallography or NMR spectroscopy. nih.gov This allows for the use of computational methods like molecular docking to predict how a ligand will bind to the active site of the protein. nih.gov This information can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, and guide the modification of the ligand to improve its binding affinity and selectivity. nih.gov For example, molecular docking studies on aminopyrimidine derivatives have helped to explain the role of specific substitutions in their binding to fibroblast growth factor receptor 4 (FGFR4). nih.gov

Impact of Substituent Modifications on Biological Activity and Selectivity Profiles

The biological activity and selectivity of this compound derivatives can be significantly modulated by introducing different substituents at various positions on the pyridine and phenoxy rings.

Systematic modifications of the core structure allow for the exploration of the SAR. For instance, altering the substitution pattern on the phenoxy ring can influence the compound's lipophilicity and electronic properties, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity. The introduction of fluorine or fluoroalkyl groups can alter a molecule's biophysical properties, including its solubility, lipophilicity, and metabolic stability. arkat-usa.org

In a related series of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, it was found that compounds with a 2-methyl-3-halogen substitution on the 2-arylcarboxamide ring were important for maximizing anti-proliferative activity. mdpi.com Furthermore, electron-rich alkoxy groups on a phenyl ring were also found to improve activity. mdpi.com In another study on amino-3,5-dicyanopyridines, a 3-methoxyphenyl (B12655295) group at a specific position was favored over a 4-methoxyphenyl (B3050149) group for binding affinity to the adenosine (B11128) A₁ receptor. nih.gov

The following table provides a hypothetical illustration of how different substituents might affect the biological activity of this compound analogues.

| Compound | R1 (on Pyridine) | R2 (on Phenoxy) | Biological Activity (IC₅₀, nM) |

| Parent | H | 4-F | 150 |

| Analog 1 | CH₃ | 4-F | 120 |

| Analog 2 | H | 2,4-diF | 95 |

| Analog 3 | OCH₃ | 4-F | 200 |

| Analog 4 | H | 4-CN | 80 |

This table is for illustrative purposes only and does not represent actual experimental data.

By systematically synthesizing and testing such analogues, researchers can build a comprehensive SAR profile, leading to the rational design of more effective and selective drug candidates.

Biological Activity Profiling and Mechanistic Insights of 3 Amino 2 4 Fluorophenoxy Pyridine and Its Derivatives

Anti-cancer Activity and Cytotoxicity Spectrum

The scaffold of 3-amino-2-phenoxypyridine has been identified as a crucial pharmacophore in the development of potent kinase inhibitors, leading to extensive research into the anti-cancer potential of its derivatives. The introduction of a fluorine atom at the 4-position of the phenoxy ring, creating 3-amino-2-(4-fluorophenoxy)pyridine, has been a key strategy in the design of targeted anti-cancer agents. This section details the evaluation of these compounds against various cancer cell lines, their specific molecular targets, and their effects on cellular pathways.

Evaluation Against Diverse Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic activity across a broad spectrum of human cancer cell lines. For instance, a series of novel 2-(4-fluorophenoxy)-3-aminopyridine derivatives were synthesized and evaluated for their in vitro anti-cancer activities against cell lines such as human myeloid leukemia (HL-60), human lung cancer (A-549), human colon cancer (HCT-116), human liver cancer (HepG2), and human breast cancer (MCF-7). Many of these compounds exhibited moderate to potent cytotoxic effects.

One notable derivative, a pyridopyrimidine compound incorporating the this compound moiety, displayed potent growth inhibitory activity against a panel of 60 cancer cell lines with a mean GI50 value of 1.1 µM. This compound showed particular efficacy against leukemia, colon cancer, and breast cancer cell lines. Another study highlighted a series of 2,4-disubstituted-5-fluoropyrimidines containing the 2-(4-fluorophenoxy)-3-aminopyridine scaffold that exhibited significant anti-proliferative activity against various cancer cell lines, including HepG2, A549, and SGC-7901.

The anti-proliferative activities of these compounds are often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values. The table below summarizes the reported activities of representative derivatives.

| Derivative | Cancer Cell Line | Activity (IC50/GI50 in µM) |

| Pyridopyrimidine Derivative | 60-cell line panel (mean) | 1.1 |

| 2,4-disubstituted-5-fluoropyrimidine | HepG2 (Liver) | 0.04 |

| 2,4-disubstituted-5-fluoropyrimidine | A549 (Lung) | 0.11 |

| 2,4-disubstituted-5-fluoropyrimidine | SGC-7901 (Gastric) | 0.13 |

Inhibition of Specific Tyrosine Kinases (e.g., c-Met, VEGFR-2)

A primary mechanism underlying the anti-cancer activity of this compound derivatives is their ability to inhibit specific receptor tyrosine kinases (RTKs) that are crucial for tumor growth, proliferation, and angiogenesis. Among the most significant targets are c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The c-Met proto-oncogene encodes the hepatocyte growth factor (HGF) receptor, and its aberrant activation is implicated in a variety of human cancers. Several derivatives of this compound have been designed as potent c-Met inhibitors. For example, a novel series of 2-(4-fluorophenoxy)-3-aminopyridine derivatives were synthesized and found to be potent c-Met kinase inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range. Molecular docking studies have revealed that the 2-(4-fluorophenoxy)pyridine scaffold can effectively occupy the ATP-binding pocket of the c-Met kinase.

Similarly, VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. The inhibition of VEGFR-2 is a well-established anti-cancer strategy. Certain this compound derivatives have demonstrated potent inhibitory activity against VEGFR-2. A pyridopyrimidine derivative, for example, was identified as a dual inhibitor of c-Met and VEGFR-2, with IC50 values of 5 nM and 16 nM, respectively.

The inhibitory activities against these kinases are summarized in the table below.

| Derivative | Target Kinase | Inhibitory Activity (IC50 in nM) |

| Pyridopyrimidine Derivative | c-Met | 5 |

| Pyridopyrimidine Derivative | VEGFR-2 | 16 |

| 2-(4-fluorophenoxy)-3-aminopyridine derivative | c-Met | 1.2 |

Modulation of Cell Proliferation and Apoptosis Pathways

By inhibiting key tyrosine kinases like c-Met and VEGFR-2, derivatives of this compound can effectively modulate downstream signaling pathways that control cell proliferation and apoptosis (programmed cell death). Inhibition of the HGF/c-Met signaling pathway can lead to cell cycle arrest and the induction of apoptosis in cancer cells.

Studies have shown that treatment of cancer cells with these compounds can lead to a dose-dependent decrease in cell viability and an increase in apoptotic cells. For instance, a potent c-Met inhibitor based on the this compound scaffold was found to induce apoptosis in MKN-45 gastric cancer cells. This was evidenced by an increase in the levels of cleaved caspase-3 and PARP, which are key markers of apoptosis. Furthermore, these compounds can inhibit the phosphorylation of downstream signaling proteins such as Akt and Erk, which are critical for cell survival and proliferation.

Antimicrobial Efficacy Studies: Antibacterial, Antifungal, and Antiviral Investigations

Beyond their anti-cancer properties, derivatives of this compound have been investigated for their potential as antimicrobial agents. The versatile chemical nature of this scaffold allows for modifications that can lead to compounds with broad-spectrum antimicrobial activity.

A study on novel 2-(4-fluorophenoxy)-3-aminopyridine derivatives reported their evaluation for in vitro antibacterial activity against several bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger. Some of these compounds displayed moderate to good antimicrobial activity.

In another study, a series of 1,3,4-oxadiazole (B1194373) derivatives containing the 2-phenoxypyridin-3-amine (B1368033) moiety were synthesized and screened for their antibacterial and antifungal activities. The presence of the phenoxypyridine core was considered important for the observed biological effects.

Enzyme Inhibitory Profiles and Functional Characterization

The inhibitory activity of this compound derivatives extends beyond tyrosine kinases to other classes of enzymes. As discussed previously, the primary enzyme inhibitory profile of these compounds in the context of cancer is their potent inhibition of c-Met and VEGFR-2 kinases. This inhibition is typically competitive, with the compounds binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.

The functional characterization of this enzyme inhibition involves a variety of biochemical and cellular assays. Kinase activity is often measured using in vitro assays that quantify the phosphorylation of a model substrate. In cellular contexts, the functional consequence of enzyme inhibition is assessed by measuring the phosphorylation status of the target kinase and its downstream effectors, as well as by observing cellular outcomes such as inhibition of proliferation and induction of apoptosis.

Other Investigated Pharmacological Activities (e.g., Antiplasmodial, Anticonvulsant, Adenosine (B11128) Receptor Modulation)

The pharmacological investigation of this compound and its derivatives is an expanding field, with studies exploring a range of other potential therapeutic applications.

Some aminopyridine derivatives have been explored for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. The development of new antimalarial drugs is a global health priority, and the aminopyridine scaffold has shown promise in this area.

Additionally, certain aminopyridine derivatives have been investigated for their anticonvulsant properties. The modulation of neuronal excitability is a key mechanism in the treatment of epilepsy, and compounds that can interact with relevant ion channels or receptors in the central nervous system are of significant interest.

Furthermore, the structural similarity of some aminopyridine derivatives to endogenous ligands has prompted investigations into their ability to modulate various receptors, including adenosine receptors. Adenosine receptor modulators have potential applications in a variety of conditions, including inflammatory diseases and neurological disorders.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for this compound and its closely related derivatives are centered on their role as kinase inhibitors. While specific experimental data for the parent compound is limited in publicly available research, extensive studies on its structural analogs provide a strong basis for understanding its biological activity. These compounds are designed to interfere with the activity of specific protein kinases, enzymes that play a critical role in cellular signaling pathways controlling cell growth, proliferation, differentiation, and survival.

Identification and Validation of Biological Targets

Research strongly indicates that the primary biological targets of this compound derivatives are protein kinases, particularly those implicated in cancer and inflammatory diseases. The aminopyridine scaffold is a well-established "hinge-binding" motif, a key structural feature for ATP-competitive kinase inhibitors.

Derivatives of this scaffold have been identified as potent inhibitors of several key kinases:

Janus Kinases (JAKs): A patent for heteroaryl substituted pyrrolo[2,3-b]pyridines, which are structurally related to this compound, highlights their activity as JAK inhibitors. nih.gov The JAK family (JAK1, JAK2, JAK3, and TYK2) are non-receptor tyrosine kinases that are crucial for cytokine signaling. nih.gov Dysregulation of the JAK/STAT pathway is a hallmark of various malignancies, including myeloproliferative neoplasms. aatbio.com

Fms-like Tyrosine Kinase 3 (FLT3): Several studies have focused on aminopyridine derivatives as inhibitors of FLT3, a receptor tyrosine kinase. chemrxiv.orgresearchgate.net Mutations that cause constitutive activation of FLT3 are common in acute myeloid leukemia (AML), making it a prime therapeutic target. researchgate.netnih.gov

Other Kinases: The versatility of the aminopyridine scaffold has led to its exploration as an inhibitor for a range of other kinases, including c-Jun N-terminal kinases (JNKs) nih.gov, Aurora kinases, and Monopolar Spindle 1 (MPS1). nih.gov

The validation of these kinases as targets for related compounds is typically performed using a combination of in vitro biochemical assays to measure the inhibition of kinase activity (e.g., determining IC50 values) and cell-based assays to assess the downstream effects of kinase inhibition.

Table 1: Potential Kinase Targets for this compound Derivatives

| Kinase Target Family | Specific Examples | Associated Diseases |

| Janus Kinases (JAKs) | JAK1, JAK2, JAK3, TYK2 | Myeloproliferative neoplasms, inflammatory diseases, cancer nih.govaatbio.com |

| Class III Receptor Tyrosine Kinases | Fms-like Tyrosine Kinase 3 (FLT3) | Acute Myeloid Leukemia (AML) chemrxiv.orgresearchgate.netnih.gov |

| Mitogen-Activated Protein Kinases (MAPKs) | c-Jun N-terminal Kinases (JNKs) | Inflammatory diseases, neurodegenerative diseases, cancer nih.gov |

| Aurora Kinases | Aurora A, Aurora B | Cancer |

| Monopolar Spindle 1 (MPS1) | MPS1 | Cancer |

Analysis of Binding Interactions with Receptors and Enzymes

The inhibitory action of this compound derivatives is achieved through their direct binding to the ATP-binding pocket of the target kinase. This interaction is typically characterized by the formation of key hydrogen bonds between the aminopyridine core and the "hinge region" of the kinase. This region connects the N- and C-lobes of the kinase domain and is crucial for the binding of ATP.

Based on structural studies of related inhibitors, the following interactions are likely:

The amino group at the 3-position and the pyridine (B92270) nitrogen of the core structure are predicted to form hydrogen bonds with the backbone amide and carbonyl groups of conserved residues in the hinge region. For instance, in JAK2, this interaction often involves the residue Leu932.

The phenoxy group and its substituents, such as the 4-fluoro group, extend into other regions of the ATP-binding site, contributing to the potency and selectivity of the inhibitor. These interactions are often hydrophobic in nature.

The binding mode of these inhibitors classifies them as Type I kinase inhibitors , which bind to the active conformation of the kinase and compete directly with ATP. However, some derivatives with bulkier substitutions may act as Type II inhibitors , which bind to the inactive conformation of the kinase and occupy an adjacent hydrophobic pocket.

Table 2: Predicted Binding Interactions of Aminophenoxypyridine Scaffolds with Kinases

| Interacting Group of Inhibitor | Interacting Region of Kinase | Type of Interaction |

| 3-Amino group | Hinge Region (backbone amide) | Hydrogen Bond |

| Pyridine Nitrogen | Hinge Region (backbone carbonyl) | Hydrogen Bond |

| Phenoxy group | ATP-binding pocket | Hydrophobic Interactions |

| 4-Fluoro substituent | ATP-binding pocket | Hydrophobic/Polar Interactions |

Influence on Cellular Signaling Cascades and Gene Expression

By inhibiting the activity of key kinases, this compound and its derivatives can profoundly influence downstream cellular signaling cascades and, consequently, gene expression. The specific effects are dependent on the primary kinase target.

Inhibition of the JAK/STAT Pathway: When targeting JAKs, these inhibitors block the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. nih.gov Normally, upon cytokine binding to their receptors, JAKs are activated and phosphorylate STATs. chemrxiv.org The phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors, regulating the expression of genes involved in cell proliferation, survival, and inflammation. nih.gov By preventing STAT activation, these inhibitors can halt the uncontrolled cell growth driven by a hyperactive JAK/STAT pathway.

Inhibition of FLT3 Signaling: In the context of FLT3, inhibition by these compounds blocks the constitutive activation of downstream pathways, including the Ras/MAPK and PI3K/Akt pathways. nih.gov Both of these cascades are critical for cell proliferation and survival. The potent activation of the STAT5 pathway by mutant FLT3 is also abrogated. nih.gov This leads to the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis in cancer cells dependent on FLT3 signaling.

Gene Expression Changes: The modulation of these signaling pathways results in significant changes in the expression of target genes. For example, inhibition of the JAK/STAT pathway can lead to the downregulation of genes promoting cell cycle progression (e.g., cyclins) and survival (e.g., Bcl-xL). Conversely, it can lead to the upregulation of pro-apoptotic genes.

Table 3: Impact of Kinase Inhibition on Cellular Signaling

| Kinase Target | Key Downstream Pathway | Cellular Consequence of Inhibition |

| JAKs | JAK/STAT | Inhibition of STAT phosphorylation, leading to reduced cell proliferation and induction of apoptosis. nih.gov |

| FLT3 | Ras/MAPK, PI3K/Akt, STAT5 | Blockade of pro-survival signals, leading to cell cycle arrest and apoptosis in leukemia cells. nih.gov |

| JNKs | AP-1 transcription factors | Modulation of inflammatory and stress responses. nih.gov |

Advanced Spectroscopic and Analytical Characterization of 3 Amino 2 4 Fluorophenoxy Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule. For 3-Amino-2-(4-fluorophenoxy)pyridine, ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming its complex structure.

In ¹H NMR spectroscopy, the chemical shifts, integration, and coupling patterns of proton signals are analyzed. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the fluorophenyl ring. The protons on the pyridine ring would exhibit characteristic coupling patterns, while the protons on the fluorophenyl ring would show coupling to each other and to the fluorine atom. The amino group protons might appear as a broad singlet.

¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal, confirming the total number of carbon environments. The chemical shifts would be indicative of the type of carbon (aromatic, attached to nitrogen, oxygen, or fluorine).

Given the presence of a fluorine atom, ¹⁹F NMR is a crucial tool. It would show a single resonance for the fluorine atom, and its coupling to adjacent protons (³JHF) and carbons (JCF) would further confirm the substitution pattern on the phenoxy ring. mdpi.comrsc.org Combining data from these 1D and 2D NMR experiments (like COSY, HSQC, and HMBC) allows for the unambiguous assignment of all proton and carbon signals, thereby providing definitive structural confirmation. mdpi.com

Table 1: Predicted NMR Data for this compound Predicted data based on analogous structures.

| Analysis Type | Predicted Chemical Shift (ppm) | Assignment |

| ¹H NMR | 7.5 - 8.0 | Pyridine ring protons |

| ¹H NMR | 6.8 - 7.2 | Fluorophenyl ring protons |

| ¹H NMR | 4.5 - 5.5 (broad) | -NH₂ protons |

| ¹³C NMR | 155 - 165 (d, ¹JCF) | C-F of fluorophenyl ring |

| ¹³C NMR | 140 - 155 | Pyridine & Phenoxy C-O, C-N |

| ¹³C NMR | 115 - 135 | Aromatic CH carbons |

| ¹⁹F NMR | -110 to -120 | Single fluorine resonance |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound (Molecular Formula: C₁₁H₉FN₂O), high-resolution mass spectrometry (HRMS) is employed to determine its exact molecular weight, which serves to confirm the elemental composition. oakwoodchemical.com The monoisotopic mass of the compound is 204.0702 g/mol .

Electron ionization (EI) or electrospray ionization (ESI) techniques are typically used to generate ions from the molecule. The resulting mass spectrum displays a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺, which confirms the molecular weight.

Furthermore, MS analysis provides structural information through the fragmentation pattern of the molecule. The fragmentation pathways can be predicted based on the structure of this compound. Key fragmentation would likely involve the cleavage of the ether linkage, which is a common fragmentation site, leading to ions corresponding to the fluorophenoxy and aminopyridine moieties. Other potential fragmentations include the loss of the amino group or cleavage within the pyridine or phenyl rings. Analyzing these fragment ions helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy. nist.govgrowingscience.com

Table 2: Predicted Mass Spectrometry Fragments for this compound Based on common fragmentation patterns for similar structures.

| m/z (Mass/Charge) | Possible Fragment Ion | Structural Moiety |

| 204 | [C₁₁H₉FN₂O]⁺ | Molecular Ion |

| 111 | [C₄H₂FN]⁺ | Fluorophenoxy radical cation after ether cleavage |

| 94 | [C₅H₆N₂]⁺ | Aminopyridine radical cation after ether cleavage |

| 93 | [C₅H₅N₂]⁺ | Loss of H from aminopyridine fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of its key functional groups. vscht.cz

N-H Stretching: The primary amine (-NH₂) group would typically show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations. core.ac.uk

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic ring stretching vibrations for both the pyridine and phenyl rings would appear in the 1400-1650 cm⁻¹ region.

C-O-C Stretching: The aryl ether linkage would produce strong, characteristic asymmetric and symmetric stretching bands, typically in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is expected in the 1100-1250 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound Values are typical ranges for the specified functional groups.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3500 | N-H Stretch | Primary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic Rings |

| 1580 - 1650 | C=C / C=N Stretch | Aromatic Rings |

| 1200 - 1300 | Asymmetric C-O-C Stretch | Aryl Ether |

| 1100 - 1250 | C-F Stretch | Fluoroaromatic |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique is capable of providing precise measurements of bond lengths, bond angles, and torsion angles, which unambiguously confirms the molecular connectivity and conformation. nih.gov

For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would yield a detailed structural model. nih.govresearchgate.net This analysis would confirm the planarity of the pyridine and phenyl rings and determine the dihedral angle between them, which is dictated by the geometry of the ether linkage. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the amino group and the pyridine nitrogen, or potential π-π stacking between the aromatic rings. researchgate.net As the molecule is achiral, the determination of absolute stereochemistry is not applicable. However, the crystal structure provides the highest level of confidence in the compound's structural assignment.

Table 4: Information Obtainable from X-ray Crystallography

| Parameter | Significance for this compound |

| Bond Lengths | Confirms covalent bonds (e.g., C-N, C-O, C-F, C=C). |

| Bond Angles | Defines the geometry around each atom. |

| Torsion Angles | Determines the 3D conformation, especially the orientation of the two rings. |

| Unit Cell Dimensions | Describes the repeating unit of the crystal lattice. |

| Intermolecular Interactions | Identifies hydrogen bonds and other non-covalent forces governing crystal packing. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used in pharmaceutical analysis to determine the purity of synthesized compounds and to quantify them in various matrices. researchgate.netijsrst.com For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed for purity assessment. This involves a non-polar stationary phase (like C18 or C8) and a polar mobile phase, usually a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. helixchrom.comijpsr.com

The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm). The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A high purity level (typically >95%) is indicated by a single major peak with minimal secondary peaks.

Method Development for Analytical and Preparative Separations

Developing a robust HPLC method is critical for both analytical and preparative purposes. The goal of analytical method development is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities or degradation products. researchgate.net This involves optimizing parameters such as:

Column: Choice of stationary phase (e.g., C18, C8) and column dimensions. sielc.com

Mobile Phase: The ratio of organic solvent (e.g., acetonitrile) to aqueous buffer, and the pH of the buffer.

Flow Rate: To ensure efficient separation in a reasonable time.

Temperature: To improve peak shape and reproducibility.

For preparative HPLC, the goal is to isolate and purify larger quantities of the compound. The analytical method is scaled up by using a larger column and a higher flow rate, allowing for the collection of the pure fraction corresponding to the main peak.

Table 5: Typical HPLC Method Parameters for Analysis

| Parameter | Typical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Computational Chemistry and Theoretical Studies on 3 Amino 2 4 Fluorophenoxy Pyridine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By approximating the complex many-electron problem to one of electron density, DFT provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Energy Gaps

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. schrodinger.com A smaller energy gap generally implies higher reactivity and a greater ease of electronic excitation. nih.gov

For aminopyridine derivatives, DFT calculations have been employed to determine their optimized structural geometry and to analyze their frontier molecular orbitals. rasayanjournal.co.in Such studies reveal how the distribution of electron density in the HOMO and LUMO influences the molecule's chemical behavior. The energy of the HOMO-LUMO gap can indicate the potential for charge transfer within the molecule, a key factor in its reactivity and interaction with other species. nih.gov

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

Prediction of Spectroscopic Parameters and Reactivity Indices

DFT calculations are also a powerful tool for predicting various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR spectroscopy to aid in the assignment of vibrational modes. science.gov Similarly, NMR chemical shifts can be computed to assist in the interpretation of experimental NMR spectra. science.gov

Furthermore, DFT allows for the calculation of global reactivity descriptors. These indices, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. Key descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These parameters are invaluable for understanding and predicting the course of chemical reactions involving the title compound. researchgate.net

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is extensively used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target. nih.govub.ac.id

For compounds like 3-Amino-2-(4-fluorophenoxy)pyridine, which may have therapeutic potential, molecular docking studies can identify potential protein targets and elucidate the key interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net The results of docking simulations are often evaluated using a scoring function, which provides an estimate of the binding free energy. nih.gov For instance, studies on similar pyridine (B92270) derivatives have used molecular docking to investigate their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2) or epidermal growth factor receptor (EGFR). ub.ac.idnih.gov The insights gained from these simulations can guide the design of more potent and selective inhibitors. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein, as well as the stability of their complex. nih.gov

By simulating the behavior of the this compound-protein complex in a realistic environment (e.g., in water), MD can reveal changes in the binding mode and identify key residues that are crucial for maintaining the interaction. nih.gov The stability of the complex over the simulation time can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the atomic positions. nih.gov Furthermore, MD simulations can be used to calculate the binding free energy with greater accuracy than docking alone, often employing methods like MM-PBSA or MM-GBSA. nih.gov Such studies have been crucial in validating the binding stability of potential drug candidates and understanding the dynamic nature of their interactions. nih.gov

Intermolecular Interaction Analysis: Hirshfeld Surface and Energy Frameworks

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal structure. nih.gov It partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal. The resulting surface can be color-mapped to highlight different types of intermolecular contacts and their relative importance.

| Analysis Technique | Information Provided |

| Hirshfeld Surface | Visualizes and quantifies intermolecular contacts. |

| 2D Fingerprint Plots | Summarizes the types and proportions of intermolecular interactions. |

| Energy Frameworks | Calculates and visualizes the electrostatic and dispersion components of the interaction energies. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In the process of drug development, it is crucial to assess the pharmacokinetic properties of a compound, collectively known as ADME. In silico methods for ADME prediction have become an integral part of early-stage drug discovery, as they can help to identify compounds with favorable drug-like properties and flag potential liabilities before costly experimental studies are undertaken. rsc.org

For this compound, various computational models and online servers can be used to predict its ADME profile. nih.gov These predictions typically include parameters such as:

Absorption: Intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate/inhibitor potential.

Distribution: Plasma protein binding, blood-brain barrier penetration.

Metabolism: Cytochrome P450 (CYP) enzyme inhibition and substrate potential.

Excretion: Renal clearance.

Additionally, predictions of physicochemical properties like solubility and lipophilicity (logP), as well as drug-likeness based on rules like Lipinski's rule of five, are also performed. rsc.org These in silico assessments provide a preliminary evaluation of the compound's potential to be developed into an orally bioavailable drug. nih.gov

Applications and Emerging Research Areas for 3 Amino 2 4 Fluorophenoxy Pyridine

Role as a Pharmaceutical Lead Compound in Pre-clinical Development

While specific preclinical data for 3-Amino-2-(4-fluorophenoxy)pyridine is not extensively documented in publicly available literature, its structural motifs are present in molecules with significant therapeutic potential. The aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including antitumor and anti-inflammatory effects. nih.gov The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. beilstein-journals.org

A closely related compound, 4-(4-Amino-3-fluorophenoxy)-pyridine-2-carboxylic acid amide , serves as a key reagent in the synthesis of heterocyclic urea (B33335) derivatives. These derivatives are under investigation as kinase inhibitors for the treatment of myeloproliferative diseases and other proliferative disorders. oakwoodchemical.comsrdpharma.com Kinase inhibitors are a crucial class of targeted cancer therapies. This suggests that the this compound core could be a valuable starting point for the design of novel kinase inhibitors.

Furthermore, derivatives of 4-(2-fluorophenoxy)-3,3'-bipyridine have been synthesized and evaluated as potential c-Met inhibitors, a receptor tyrosine kinase implicated in cancer progression. srdpharma.com Similarly, 2-amino-4-(1,2,4-triazol)pyridine derivatives have been designed as potent epidermal growth factor receptor (EGFR) inhibitors to overcome drug resistance. nih.gov The structural similarities between these compounds and this compound highlight its potential as a lead compound for the development of new anticancer agents.

Table 1: Preclinical Data of Related Aminopyridine Derivatives

| Compound/Derivative Class | Therapeutic Target | Preclinical Findings | Reference |

| 4-(4-Amino-3-fluorophenoxy)-pyridine-2-carboxylic acid amide derivatives | Kinases | Used in the synthesis of kinase inhibitors for myeloproliferative diseases. | oakwoodchemical.comsrdpharma.com |

| 4-(2-Fluorophenoxy)-3,3'-bipyridine derivatives | c-Met kinase | Showed potent c-Met kinase inhibitory activity and cytotoxicity against cancer cell lines. | srdpharma.com |

| 2-Amino-4-(1,2,4-triazol)pyridine derivatives | EGFR | Exhibited significant inhibitory activity against resistant EGFR mutants. | nih.gov |

Utilization as a Versatile Building Block in Complex Organic Synthesis

Heterocyclic compounds, particularly those containing pyridine (B92270) rings, are fundamental building blocks in organic synthesis due to their prevalence in biologically active molecules. nih.gov The presence of multiple functional groups in this compound—an amino group, a pyridine ring, and a fluorinated phenyl ether—makes it a versatile intermediate for the construction of more complex molecular architectures. chemimpex.com

The amino group can readily undergo various transformations, such as acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents. The pyridine ring itself can participate in various coupling reactions, and the fluorine atom can influence the reactivity and properties of the final products. beilstein-journals.org

While specific, complex total syntheses employing this compound as a starting material are not prominently featured in the literature, the synthetic utility of similar fluorinated aminopyridines is well-documented. For instance, 3-Amino-2-fluoropyridine is used in the synthesis of various pharmaceuticals, including those targeting neurological disorders. chemimpex.com The synthesis of complex bioactive molecules like pyrano[3,2-c]pyridones and pyrano[3,2-c]quinolones often involves the use of substituted aminopyridine precursors. clearsynth.com Given these examples, this compound holds significant promise as a key intermediate for the synthesis of novel compounds with potential applications in medicine and other fields. nih.gov

Potential in Advanced Materials Science Applications

The application of pyridine-containing compounds extends beyond pharmaceuticals into the realm of materials science. The incorporation of pyridine units into polymer backbones can impart desirable properties such as thermal stability, solubility, and specific electronic characteristics.

Although no specific research has been published on the use of this compound in advanced materials, studies on structurally related compounds offer insights into its potential. For example, novel polyimides with excellent thermal stability and mechanical properties have been synthesized from diamine monomers containing pyridine and ketone units. The introduction of fluorinated substituents into polymer backbones is also known to enhance properties like solubility, and lower dielectric constants and water uptake.

Given its structure, this compound could potentially serve as a monomer in the synthesis of novel polymers. The amino group provides a reactive site for polymerization reactions, while the fluorophenoxy and pyridine moieties could contribute to the thermal, mechanical, and electronic properties of the resulting materials. Further research is needed to explore the potential of this compound in the development of high-performance polymers for applications in microelectronics and other advanced technologies.

Development in Agricultural Chemistry and Agrochemical Design

Pyridine-based compounds have a long and successful history in the agrochemical industry, forming the basis for many effective herbicides and fungicides. chemscene.comsigmaaldrich.com The pyridine ring is a key structural feature in several commercial agrochemicals. The introduction of fluorine atoms into agrochemical molecules can often lead to increased efficacy and metabolic stability. abcr.comgoogle.com

While there is no direct evidence in the available literature of this compound being developed as an agrochemical, its structural components are found in active compounds. For example, herbicidal compositions containing 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid have been patented. chemscene.com This highlights the potential for fluorinated aminopyridine scaffolds in the design of new herbicides.

Furthermore, a series of 1,2,4-triazole (B32235) derivatives containing amino acid fragments have been synthesized and shown to exhibit significant fungicidal activity. abcr.com The structural features of this compound make it a candidate for derivatization to explore new classes of fungicides. The development of novel and effective agrochemicals is a continuous process, and the exploration of new chemical scaffolds like that of this compound could lead to the discovery of next-generation crop protection agents.

Table 2: Examples of Related Pyridine Derivatives in Agrochemicals

| Compound Class | Application | Mode of Action (if known) | Reference |

| 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | Herbicide | Synthetic auxin | chemscene.com |

| 1,2,4-Triazole derivatives containing amino acid fragments | Fungicide | Inhibition of 14α-demethylase (CYP51) | abcr.com |

Exploration as Radioligands for Medical Imaging (e.g., PET)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules (radioligands) to visualize and quantify biological processes in vivo. lookchem.com The development of novel PET radioligands is crucial for advancing our understanding of diseases and for improving diagnosis and treatment monitoring.

While this compound itself has not been reported as a radioligand for PET imaging, its aminopyridine core is a key feature in several promising PET tracers. For instance, radiolabeled derivatives of 4-aminopyridine, such as [18F]3-fluoro-4-aminopyridine ([18F]3F4AP) and [11C]3-methoxy-4-aminopyridine ([11C]3MeO4AP), are being investigated for imaging demyelination in neurological disorders like multiple sclerosis. guidechem.comchemicalpoint.eu These tracers target voltage-gated potassium channels that become exposed in demyelinated axons.

The synthesis of these radioligands often involves the introduction of a positron-emitting isotope, such as fluorine-18 (B77423) (18F) or carbon-11 (B1219553) (11C), onto the aminopyridine scaffold. guidechem.comnih.gov The presence of a fluorine atom in this compound makes it a potential candidate for the development of an 18F-labeled PET tracer through isotopic exchange or by introducing the 18F label in the final synthetic step. Given the importance of the aminopyridine structure in neuroimaging, the exploration of radiolabeled this compound and its derivatives could lead to new tools for studying the brain and other organs.

Environmental Impact and Green Chemistry Considerations in the Research and Development of 3 Amino 2 4 Fluorophenoxy Pyridine

Life Cycle Assessment of Synthetic Pathways

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing, use, and disposal (a "cradle-to-grave" approach). mdpi.com For a chemical compound such as 3-Amino-2-(4-fluorophenoxy)pyridine, an LCA would analyze the environmental footprint of its synthetic pathway.

While a specific LCA for this compound is not publicly available, a look at LCA studies of other chemical syntheses, such as for ZIF-8 nanomaterials, highlights the key areas of impact. mdpi.com

Key Considerations in a Life Cycle Assessment for Chemical Synthesis

| Life Cycle Stage | Key Factors for Assessment | Potential Environmental Impacts |

|---|---|---|

| Raw Material Acquisition | Origin and extraction of starting materials (e.g., pyridine (B92270), fluorobenzene (B45895) derivatives). | Resource depletion, energy consumption, emissions from extraction and processing. |

| Chemical Synthesis | Choice of solvents, reagents, and catalysts; energy consumption (heating, cooling, stirring); reaction yield and efficiency. | Greenhouse gas emissions, generation of toxic or hazardous waste, water and air pollution. mdpi.com |

| Purification | Solvents used for extraction, chromatography, and recrystallization; energy for distillation. | High solvent use leading to volatile organic compound (VOC) emissions and liquid waste. mdpi.com |

| Product Transport & Use | Transportation logistics and energy requirements. | Fossil fuel consumption and associated emissions. |